3-(3-Aminocarbonylphenyl)-5-methoxybenzoic acid
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Overview
Description
3-(3-Aminocarbonylphenyl)-5-methoxybenzoic acid is an organic compound that features both an aminocarbonyl group and a methoxy group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminocarbonylphenyl)-5-methoxybenzoic acid typically involves multi-step organic reactions One common method starts with the nitration of 3-methoxybenzoic acid to introduce a nitro group This is followed by a reduction step to convert the nitro group to an amino group
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminocarbonylphenyl)-5-methoxybenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The aminocarbonyl group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: 3-(3-Aminocarbonylphenyl)-5-hydroxybenzoic acid.
Reduction: 3-(3-Aminophenyl)-5-methoxybenzoic acid.
Substitution: Various halogenated derivatives depending on the halogen used.
Scientific Research Applications
3-(3-Aminocarbonylphenyl)-5-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Aminocarbonylphenyl)-5-methoxybenzoic acid depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The aminocarbonyl group can form hydrogen bonds with biological targets, while the methoxy group can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
3-(3-Aminocarbonylphenyl)-4-methoxybenzoic acid: Similar structure but with the methoxy group in a different position.
3-(3-Aminocarbonylphenyl)-5-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(3-Aminophenyl)-5-methoxybenzoic acid: Similar structure but without the carbonyl group.
Uniqueness
3-(3-Aminocarbonylphenyl)-5-methoxybenzoic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both an aminocarbonyl group and a methoxy group provides a balance of hydrophilic and lipophilic properties, making it versatile for various applications.
Properties
IUPAC Name |
3-(3-carbamoylphenyl)-5-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-20-13-7-11(6-12(8-13)15(18)19)9-3-2-4-10(5-9)14(16)17/h2-8H,1H3,(H2,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJONKGSWMNGAFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00689874 |
Source
|
Record name | 3'-Carbamoyl-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00689874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261975-08-9 |
Source
|
Record name | 3'-Carbamoyl-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00689874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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